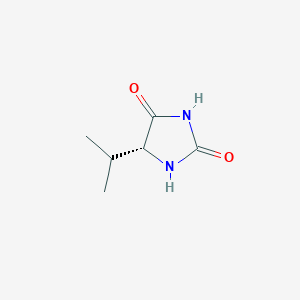
(5R)-5-propan-2-ylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-propan-2-ylimidazolidine-2,4-dione is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with a propan-2-yl group at the 5th position. Its stereochemistry is denoted by the (5R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-propan-2-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-propan-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
(5R)-5-propan-2-ylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R)-5-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-propan-2-ylimidazolidine-2,4-dione: The enantiomer of the compound with the (5S) configuration.
5-methylimidazolidine-2,4-dione: A similar compound with a methyl group instead of a propan-2-yl group.
5-ethylimidazolidine-2,4-dione: A compound with an ethyl group at the 5th position.
Uniqueness
(5R)-5-propan-2-ylimidazolidine-2,4-dione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
54905-59-8 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(5R)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
PBNUQCWZHRMSMS-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)NC(=O)N1 |
Kanonische SMILES |
CC(C)C1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


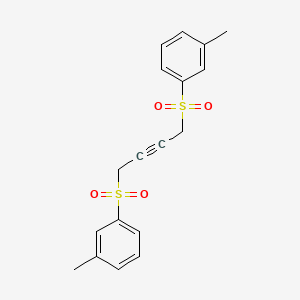
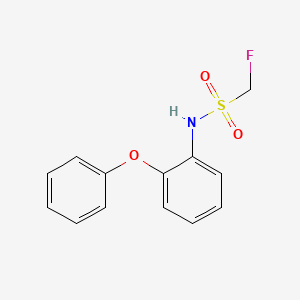
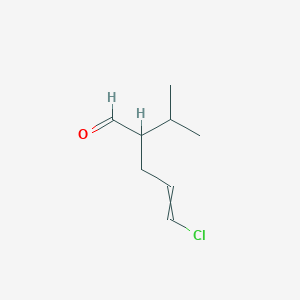
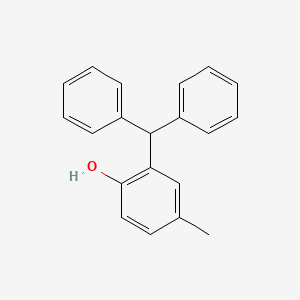
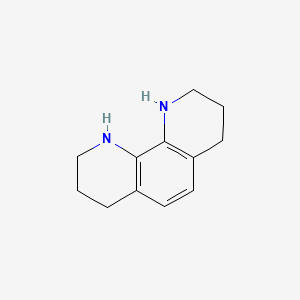

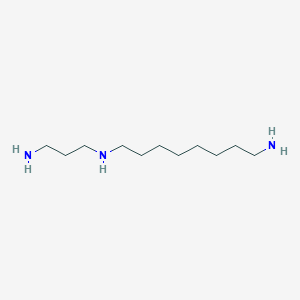


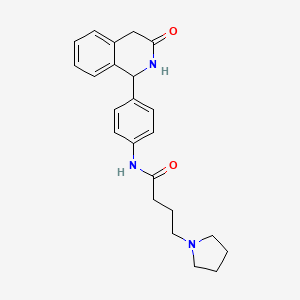
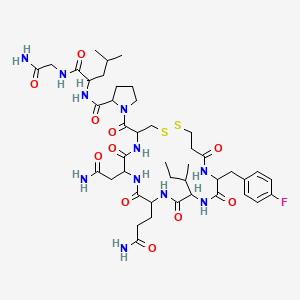
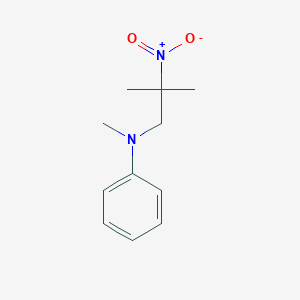
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

